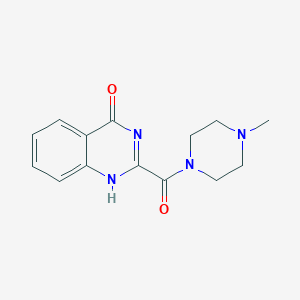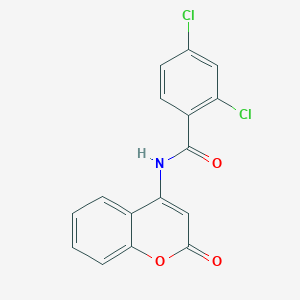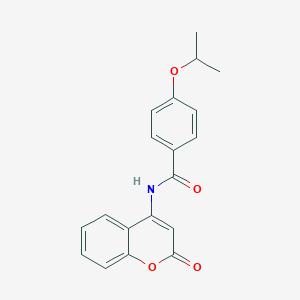![molecular formula C16H18N2O2S B252089 N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide, also known as ETC-159, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in embryonic development, tissue homeostasis, and regeneration, but it is also implicated in various diseases, including cancer, fibrosis, and degenerative disorders. ETC-159 was developed as a potential therapeutic agent for these conditions, and it has shown promising results in preclinical studies.
Mecanismo De Acción
The Wnt/β-catenin pathway is a complex signaling cascade that regulates gene expression and cell fate decisions. In normal cells, this pathway is tightly controlled and plays a critical role in tissue homeostasis and regeneration. However, in cancer cells and other diseased cells, this pathway is often dysregulated and contributes to tumor growth, metastasis, and resistance to therapy. N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide works by inhibiting the activity of porcupine, a membrane-bound protein that is essential for the secretion and activation of Wnt ligands. By blocking the Wnt/β-catenin pathway, N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide can reduce the proliferation and survival of cancer cells and promote the differentiation and apoptosis of diseased cells.
Biochemical and Physiological Effects:
N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide can reduce the expression of Wnt target genes, such as c-Myc and cyclin D1, and induce cell cycle arrest and apoptosis. In fibroblasts and immune cells, N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide can reduce the production of extracellular matrix proteins and pro-inflammatory cytokines, such as TGF-β and IL-6, and promote tissue remodeling and repair. In neuronal cells, N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide can promote the differentiation and survival of dopaminergic neurons and protect against neurotoxic insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. This allows for the optimization of its pharmacokinetic and pharmacodynamic properties, as well as the development of analogs with improved efficacy and specificity. Another advantage is that it targets a well-characterized pathway that is implicated in various diseases, providing a clear rationale for its use in preclinical and clinical studies. However, one limitation is that the Wnt/β-catenin pathway is also involved in normal tissue homeostasis and regeneration, and its inhibition may have unintended effects on healthy cells and tissues. Therefore, careful dose optimization and toxicity studies are required before its use in humans.
Direcciones Futuras
There are several future directions for the development and application of N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide. One direction is to further optimize its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and bioavailability, to improve its efficacy and safety in humans. Another direction is to test its efficacy in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy agents, in various cancer models. This may enhance its therapeutic effects and reduce the risk of drug resistance. Another direction is to explore its potential in other diseases, such as fibrosis, neurodegeneration, and regenerative medicine. This may expand its clinical applications and provide new insights into the role of the Wnt/β-catenin pathway in these conditions.
Métodos De Síntesis
The synthesis of N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-(4-ethylphenyl)thiophene-3-carboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)ethanolamine in the presence of a base to give N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide as a white solid. The overall yield of the synthesis is around 25%, and the purity of the final product is typically above 98%.
Aplicaciones Científicas De Investigación
N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide has been extensively studied in various preclinical models of disease, including cancer, fibrosis, and neurodegeneration. In these studies, N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide has been shown to inhibit the Wnt/β-catenin pathway and suppress the growth and survival of cancer cells, reduce fibrosis and inflammation, and promote neuronal differentiation and survival. N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide has also been tested in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy agents, and has shown synergistic effects.
Propiedades
Fórmula molecular |
C16H18N2O2S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N-[2-[(4-ethylbenzoyl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-2-12-5-7-13(8-6-12)15(19)17-9-10-18-16(20)14-4-3-11-21-14/h3-8,11H,2,9-10H2,1H3,(H,17,19)(H,18,20) |
Clave InChI |
LPIRIRAMCDYDTQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CS2 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)

![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)